molecular formula C25H36O4 B113941 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate CAS No. 16319-93-0

3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate

Cat. No.: B113941
CAS No.: 16319-93-0
M. Wt: 400.5 g/mol
InChI Key: GLUPBNAYNWZRSJ-RFXJPFPRSA-N
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Description

3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate is a synthetic steroid compound. It is known for its role as an intermediate in the synthesis of various steroidal drugs. The compound has a molecular formula of C25H36O4 and a molecular weight of 400.55 g/mol .

Mechanism of Action

Target of Action

It is known as an impurity of medroxyprogesterone , which is a synthetic derivative of progesterone and acts on progesterone receptors.

Mode of Action

As an impurity of medroxyprogesterone , it may share similar interactions, which involve binding to progesterone receptors and modulating gene transcription.

Biochemical Pathways

As an impurity of medroxyprogesterone , it might affect similar pathways, such as the progesterone-mediated oocyte maturation pathway.

Pharmacokinetics

As an impurity of medroxyprogesterone , it might have similar pharmacokinetic properties.

Result of Action

As an impurity of medroxyprogesterone , it might share similar effects, such as the regulation of gene transcription and modulation of cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate involves several steps:

    Starting Material: The synthesis begins with 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).

    Addition Reaction: The epoxy group reacts with hydrogen bromide to form 16-bromo-17α-hydroxy derivatives.

    Catalytic Hydrogenation: The bromine is removed through catalytic hydrogenation.

    Transformation: The 3-keto group and the 4-ene double bond are converted to a 3-hydroxy group and a 3,5-diene structure.

    Acetylation: The 3-hydroxy and 17α-hydroxy groups are acetylated.

    Hydrolysis: The 3-acetyl group is removed through hydrolysis.

    Etherification: The 3-hydroxy group is etherified to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvents like chloroform, dichloromethane, and ethyl acetate are commonly used .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Acids or bases can catalyze substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives .

Scientific Research Applications

3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Medroxyprogesterone Acetate: A widely used synthetic progestin.

    Norethindrone Acetate: Another synthetic progestin with similar applications.

    Megestrol Acetate: Used in the treatment of cancer and appetite stimulation.

Uniqueness

3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ethoxy group at the 3-position and acetate group at the 17-position differentiate it from other similar compounds.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-28-19-9-12-23(4)18(15-19)7-8-20-21(23)10-13-24(5)22(20)11-14-25(24,16(2)26)29-17(3)27/h7,15,20-22H,6,8-14H2,1-5H3/t20-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUPBNAYNWZRSJ-RFXJPFPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16319-93-0
Record name 17-(Acetyloxy)-3-ethoxypregna-3,5-dien-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16319-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016319930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate
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